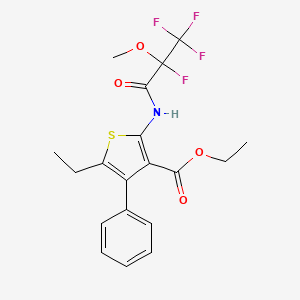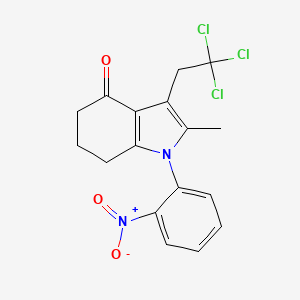![molecular formula C21H14N2O6 B4292372 4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL FURAN-2-CARBOXYLATE](/img/structure/B4292372.png)
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL FURAN-2-CARBOXYLATE
Vue d'ensemble
Description
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyrano[4,3-b]pyran ring system fused with a phenyl group and a furoate ester. The presence of multiple functional groups such as amino, cyano, and keto groups makes this compound highly reactive and versatile in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL FURAN-2-CARBOXYLATE typically involves a multicomponent reaction. One common method involves the condensation of aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or triethylamine, and the reaction mixture is heated to reflux .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly. The purification of the final product is typically achieved through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL FURAN-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyran derivatives.
Applications De Recherche Scientifique
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The presence of the cyano and amino groups allows it to form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-amino-3-cyano-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenyl acetate
- 4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenyl benzoate
Uniqueness
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}PHENYL FURAN-2-CARBOXYLATE is unique due to the presence of the furoate ester group, which imparts distinct chemical properties and reactivity. This compound’s structure allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
[4-(2-amino-3-cyano-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-4-yl)phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6/c1-11-9-16-18(21(25)27-11)17(14(10-22)19(23)29-16)12-4-6-13(7-5-12)28-20(24)15-3-2-8-26-15/h2-9,17H,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXUALAAIXTJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC(=O)C4=CC=CO4)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,3,3-tetrafluoro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4292297.png)

![ethyl 4-methyl-5-(piperidin-1-ylcarbonyl)-2-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]thiophene-3-carboxylate](/img/structure/B4292308.png)
![6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4292319.png)
![N-(2,6-DIMETHYLPHENYL)-2-(4-HYDROXY-3-METHOXYPHENYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE](/img/structure/B4292328.png)
![2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B4292334.png)
![N-[(2E,5E)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4292340.png)

![1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE](/img/structure/B4292366.png)
![4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B4292380.png)
![2-AMINO-4-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-(FURAN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE](/img/structure/B4292390.png)
![2-AMINO-4-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7-(FURAN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE](/img/structure/B4292393.png)
![4-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B4292397.png)
![2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE](/img/structure/B4292404.png)
